Cas no 2034235-76-0 (1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea)

1-[(4-Fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic urea derivative featuring a fluorophenylmethyl group and a thiophene-substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of biological pathways. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thiophene-pyrazole segment contributes to its heterocyclic diversity, enabling interactions with various biological targets. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties. This compound is primarily utilized in research settings for investigating structure-activity relationships in drug discovery.
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea structure
2034235-76-0 structure
Product name:1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
CAS No:2034235-76-0
MF:C17H17FN4OS
MW:344.406485319138
CID:5348480

1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
    • 1-[(4-fluorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
    • 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
    • Inchi: 1S/C17H17FN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23)
    • InChI Key: AQLDPAJANMLGDL-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CN(CCNC(NCC2C=CC(=CC=2)F)=O)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 406
  • XLogP3: 2.2
  • Topological Polar Surface Area: 87.2

1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6502-7811-1mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
1mg
$54.0 2023-09-08
Life Chemicals
F6502-7811-4mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
4mg
$66.0 2023-09-08
Life Chemicals
F6502-7811-5mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
5mg
$69.0 2023-09-08
Life Chemicals
F6502-7811-10mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
10mg
$79.0 2023-09-08
Life Chemicals
F6502-7811-2μmol
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-7811-40mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
40mg
$140.0 2023-09-08
Life Chemicals
F6502-7811-75mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
75mg
$208.0 2023-09-08
Life Chemicals
F6502-7811-20μmol
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6502-7811-3mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
3mg
$63.0 2023-09-08
Life Chemicals
F6502-7811-20mg
1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034235-76-0
20mg
$99.0 2023-09-08

Additional information on 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Introduction to 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS No. 2034235-76-0)

1-[(4-fluorophenylmethyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034235-76-0, represents a unique molecular structure that combines fluorine-containing aromatic rings with heterocyclic pyrazole and thiophene moieties. Such structural features are often associated with enhanced biological activity, making this compound a promising candidate for further investigation in drug discovery and development.

The fluorophenyl moiety in the molecule is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of associated molecules. Fluoroaromatic compounds are well-documented for their metabolic stability and improved binding affinity to biological targets. In contrast, the thiophen-3-yl group introduces a sulfur-rich heterocycle, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents. The combination of these elements in 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea suggests a multifaceted approach to drug design, potentially targeting multiple biological pathways simultaneously.

The central urea functional group in this compound plays a crucial role in its interactions with biological targets. Urea-based derivatives are frequently employed in medicinal chemistry due to their ability to form hydrogen bonds, which can significantly enhance binding affinity. The presence of multiple urea moieties in this compound, along with the pyrazole ring, creates a complex three-dimensional structure that can interact with various enzymes and receptors. This structural complexity is likely responsible for the compound's potential as an inhibitor or modulator of biological processes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibits promising interactions with several key enzymes and receptors involved in inflammatory responses, cancer cell proliferation, and neurodegenerative diseases. These findings align with the growing interest in multitargeted drug design strategies, where a single compound can modulate multiple disease-related pathways.

In vitro studies have begun to elucidate the pharmacological profile of 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea, revealing potential therapeutic applications across various disease areas. For instance, preliminary data suggest that this compound may inhibit the activity of kinases involved in cancer progression, thereby blocking tumor growth and metastasis. Additionally, its interaction with inflammatory mediators has been observed, indicating potential benefits in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to construct the key functional groups efficiently. These advances have not only improved the yield and purity of the final product but also opened up new avenues for structural modifications and derivatization.

The safety profile of 1-(4-fluorophenylmethyl]-3-{2-[3-(thiophen-3-yl)-H-pyrazol-1-y]ethyl}urea is currently under investigation as part of its preclinical development phase. Initial toxicology studies have shown that the compound exhibits low acute toxicity at tested doses, suggesting a favorable safety profile for further clinical evaluation. However, comprehensive long-term studies are necessary to fully assess its potential side effects and interactions with other therapeutic agents.

The potential applications of 1-(4-fluorophenylmethyl]-3-{2-[3-(thiophen-3-y)Hpyrara}}urea (CAS No. 2034235-76.0) lies at the forefront of modern pharmaceutical research. Its innovative molecular design holds promise for addressing complex diseases through targeted therapeutic intervention.

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